(5'S)-5-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]
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Overview
Description
The compound “US9598431, 5” is a chemical entity known for its potential in inhibiting the receptor-related orphan receptor gamma-t (ROR-gamma-t). This receptor is a nuclear receptor that plays a crucial role in the regulation of immune responses, particularly in the differentiation of T-helper 17 cells. The compound has garnered interest due to its potential therapeutic applications in autoimmune diseases and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “US9598431, 5” involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of “US9598431, 5” follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability. Quality control measures, including chromatography and spectroscopy, are used to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
“US9598431, 5” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
“US9598431, 5” has several scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of ROR-gamma-t inhibitors.
Biology: Investigated for its role in modulating immune responses and T-helper 17 cell differentiation.
Medicine: Explored as a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new pharmaceuticals targeting immune-related disorders
Mechanism of Action
The mechanism of action of “US9598431, 5” involves its binding to the ligand-binding domain of ROR-gamma-t. This binding inhibits the receptor’s activity, preventing the transcription of target genes involved in immune responses. The compound’s molecular targets include specific amino acid residues within the receptor’s ligand-binding domain, which are critical for its inhibitory effect. The pathways involved include the suppression of T-helper 17 cell differentiation and the reduction of pro-inflammatory cytokine production .
Comparison with Similar Compounds
Similar Compounds
All-trans retinoic acid: A ligand for the orphan nuclear receptor ROR beta.
SR1078: A synthetic agonist for the orphan nuclear receptors ROR alpha and ROR gamma.
SR3335 (ML-176): A synthetic ROR alpha selective inverse agonist
Uniqueness
“US9598431, 5” is unique in its specific inhibition of ROR-gamma-t, making it a valuable tool for studying immune regulation and a promising candidate for therapeutic development. Unlike other similar compounds, it exhibits high selectivity and potency, which enhances its potential for clinical applications .
Properties
Molecular Formula |
C28H32F3N5O4S2 |
---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
(5R)-N-[(5-ethylsulfonylpyridin-2-yl)methyl]-5-methyl-1'-[1-[2-(trifluoromethyl)pyrimidin-5-yl]ethyl]spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-2-carboxamide |
InChI |
InChI=1S/C28H32F3N5O4S2/c1-4-42(38,39)22-6-5-21(32-16-22)15-33-25(37)23-12-19-11-17(2)40-27(24(19)41-23)7-9-36(10-8-27)18(3)20-13-34-26(35-14-20)28(29,30)31/h5-6,12-14,16-18H,4,7-11,15H2,1-3H3,(H,33,37)/t17-,18?/m1/s1 |
InChI Key |
ILXLMNLDODDHOQ-QNSVNVJESA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)O[C@@H](C3)C |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)CNC(=O)C2=CC3=C(S2)C4(CCN(CC4)C(C)C5=CN=C(N=C5)C(F)(F)F)OC(C3)C |
Origin of Product |
United States |
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